10-Deazaaminopterin is a synthetic analogue of aminopterin, a naturally occurring antifolate. [, , ] Antifolates are a class of antimetabolite compounds that interfere with the folate metabolic pathway, crucial for DNA synthesis and cell division. [, ] They are primarily recognized for their use as anticancer and immunosuppressive agents. [] 10-Deazaaminopterin distinguishes itself from other antifolates through specific structural modifications that impact its transport, metabolism, and subsequently, its efficacy. [, , ] These characteristics make 10-Deazaaminopterin a valuable tool in various scientific research areas, particularly in understanding folate metabolism, developing novel antifolates, and exploring potential therapeutic strategies for cancer and other diseases.
The synthesis of 10-deazaaminopterin involves multiple steps, often beginning with the alkylation of p-carboxybenzoic acid derivatives. A notable method includes the generation of dianions from p-alkylbenzoic acids using lithium diisopropylamide, which are subsequently alkylated with 3-methoxyallyl chloride. The resulting intermediates undergo bromination followed by condensation with 2,4,5,6-tetraminopyrimidine to yield dihydropteridines. These intermediates are then oxidized to form the final product .
An alternative synthetic route employs the Wittig reaction, where phosphoranes derived from pteridine derivatives react with suitable carbonyl compounds to form the desired structure. This method has shown promise in enhancing yields and simplifying purification processes .
10-Deazaaminopterin features a complex molecular structure characterized by a pteridine core substituted at specific positions. The key structural components include:
The molecular formula of 10-deazaaminopterin is CHNO, with a molecular weight of approximately 300.31 g/mol. Detailed spectroscopic analysis (NMR, IR) has been employed to confirm its structure and purity .
10-Deazaaminopterin participates in several chemical reactions relevant to its function as an antifolate:
The mechanism of action for 10-deazaaminopterin primarily revolves around its role as a dihydrofolate reductase inhibitor. By binding to the active site of this enzyme, it prevents the conversion of dihydrofolate into tetrahydrofolate, a critical cofactor in the synthesis of purines and thymidylate. This inhibition results in:
Quantitative data indicate that 10-deazaaminopterin exhibits a Ki (inhibition constant) similar to that of methotrexate but with varying efficacy across different cell lines .
The physical properties of 10-deazaaminopterin include:
Chemical properties include:
10-Deazaaminopterin has significant applications in scientific research and clinical settings:
The development of 10-deazaaminopterin analogues represents a strategic evolution in antifolate anticancer therapy, originating from efforts to overcome the limitations of classical agents like methotrexate (MTX) and aminopterin. The foundational work emerged in the 1980s, spearheaded by systematic modifications at the C10 position of the pteridine ring. The prototype compound, 10-deazaaminopterin, demonstrated superior in vivo antitumor activity against murine leukemia L1210 models compared to MTX, attributed to enhanced cellular uptake and metabolic retention [1] [2]. This discovery catalyzed the synthesis and evaluation of alkyl-substituted derivatives, most notably 10-ethyl-10-deazaaminopterin (Edatrexate) and 10-propargyl-10-deazaaminopterin (Pralatrexate, PDX).
Edatrexate emerged as a pivotal molecule due to its optimized pharmacokinetic profile. Preclinical studies revealed that 10-ethyl substitution conferred greater membrane transport efficiency via the Reduced Folate Carrier (RFC) and enhanced polyglutamylation within tumor cells compared to normal tissues. This differential accumulation translated to improved therapeutic indices in murine solid tumors [1] [2]. Subsequent clinical trials in the 1990s validated its activity in various malignancies, though its development was later overshadowed by more targeted analogues.
Pralatrexate, synthesized in the mid-1990s, incorporated a propargyl group at C10 to further exploit RFC-mediated transport kinetics. Its design specifically addressed RFC binding kinetics, achieving a 14-fold higher influx rate (V~max~/K~m~ = 12.6) compared to MTX (V~max~/K~m~ = 0.9) [5] [8]. This innovation culminated in the 2009 FDA approval of pralatrexate for relapsed/refractory peripheral T-cell lymphoma (PTCL), marking the first 10-deazaaminopterin analogue to achieve clinical translation [8].
Table 1: Key 10-Deazaaminopterin Analogues and Their Preclinical Profiles
Compound | C10 Substituent | Primary Target | Tumor Model (Activity) | Distinguishing Feature |
---|---|---|---|---|
10-Deazaaminopterin | H (Unsubstituted) | DHFR | L1210 Leukemia (Superior to MTX) | Higher tumor uptake than MTX |
Edatrexate | Ethyl (-CH₂CH₃) | DHFR | L1210, S180 Sarcoma (Selective accumulation) | Enhanced polyglutamylation in tumors |
Pralatrexate (PDX) | Propargyl (-C≡C-CH₃) | DHFR | PTCL Xenografts (High efficacy) | 14-fold higher RFC influx rate vs. MTX |
The structural optimization of 10-deazaaminopterins targeted three interrelated pharmacological limitations of classical antifolates: transport efficiency, intracellular metabolism, and target enzyme affinity.
C10 Substitution and Membrane Transport
The C10 position (structurally equivalent to N10 in folates) was identified as a critical modulator of carrier-mediated transport. Replacing N10 with carbon (forming 10-deazaaminopterin) reduced steric hindrance at the RFC binding site. Alkyl or alkynyl extensions at C10 (e.g., ethyl in edatrexate, propargyl in pralatrexate) further enhanced hydrophobic interactions with the RFC. Kinetic analyses demonstrated that pralatrexate’s propargyl group reduced its K~m~ for RFC to 0.3 μM, significantly lower than MTX’s K~m~ of 4.8 μM [3] [5]. This modification enabled more efficient cellular accumulation, particularly in malignancies with RFC overexpression, such as PTCL [8].
Polyglutamylation and Intracellular Retention
Unlike nonclassical lipophilic antifolates (e.g., trimetrexate), 10-deazaaminopterins retain the glutamate moiety essential for polyglutamylation by folylpolyglutamate synthetase (FPGS). Polyglutamylation serves dual roles:
Edatrexate and pralatrexate were engineered as superior FPGS substrates. Studies in Ehrlich ascites cells showed edatrexate formed longer-chain polyglutamates (up to pentaglutamate) compared to MTX, correlating with sustained DHFR inhibition [2]. Similarly, pralatrexate’s polyglutamates demonstrated 10-fold greater inhibitory potency against DHFR than the parent monoglutamate [5].
Stereochemistry and Target Interactions
The chiral center at the C6 position (bridging the pteridine and phenyl rings) influences binding to DHFR and FPGS. Early analogues like edatrexate were racemic mixtures. However, the isolation of optically pure pralatrexate diastereomers revealed significant differences: the (S)-isomer exhibited >30-fold higher affinity for human RFC and accelerated polyglutamylation rates compared to the (R)-isomer [7]. This stereospecificity underpinned the clinical selection of the (S)-enriched form for PTCL therapy.
Table 2: Impact of Structural Features on Pharmacological Properties
Modification | Biological Consequence | Therapeutic Advantage |
---|---|---|
C10 Carbon for Nitrogen | Reduced steric hindrance at RFC site | Enhanced uptake in RFC⁺ tumors |
C10 Ethyl/Propargyl | Optimized hydrophobic RFC interactions | Higher V~max~/K~m~ (e.g., 14× MTX for pralatrexate) |
Glutamate Retention | FPGS-mediated polyglutamylation | Prolonged intracellular retention; enhanced DHFR affinity |
(S)-Stereochemistry | Optimal binding to RFC and FPGS active sites | Superior tumor accumulation and activation |
Comparative Biochemical Pharmacology
Unlike thymidylate synthase (TS) inhibitors (e.g., CB3717) or glycinamide ribonucleotide formyltransferase (GARFT) inhibitors (e.g., DDATHF), 10-deazaaminopterins primarily target DHFR. However, their C10 modifications confer distinct advantages:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7